
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99%
Overview
Description
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole (abbreviated as CTFBD) is an organic compound with a molecular weight of 204.51 g/mol. It is a colorless liquid with a melting point of -97.7°C and a boiling point of 50.4°C. CTFBD has a wide range of applications in various fields, including medicine, industrial chemistry, and environmental science.
Mechanism of Action
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% acts as an oxidizing agent in the synthesis of organic compounds. The mechanism of action involves the oxidation of the 2-chloro-2,2,2-trifluoroethanol to the diol by the trifluoromethanesulfonic anhydride. The oxidation of the diol by the iodine and acetic acid yields 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% as the final product.
Biochemical and Physiological Effects
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% has anti-inflammatory and anti-cancer effects. It has also been shown to have an inhibitory effect on the growth of various types of cancer cells. In addition, 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% has been found to have an inhibitory effect on the activity of several enzymes, such as cyclooxygenase-2 and lipoxygenase.
Advantages and Limitations for Lab Experiments
The use of 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it is easy to store and handle. In addition, the reaction conditions used to synthesize 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% are mild and can be easily controlled. However, the use of 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% in laboratory experiments also has some limitations. The compound is unstable and can easily decompose if not handled properly. In addition, the reaction conditions used to synthesize 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% can produce byproducts that can interfere with the desired product.
Future Directions
In the future, 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% could be used in a variety of applications. It could be used as a catalyst in the synthesis of a variety of organic compounds, such as polymers and pharmaceuticals. In addition, 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% could be used as a drug delivery system for the targeted delivery of drugs to specific tissues or organs. Furthermore, 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% could be used as a drug targeting agent to target specific cancer cells or to enhance the efficacy of existing anti-cancer drugs. Finally, 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% could be used in the synthesis of biodegradable polymers for use in a variety of medical and industrial applications.
Scientific Research Applications
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, such as 1,3-diaryl-2-propenes and 1,3-diaryl-2-thioethers. 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% has also been used in the synthesis of other organic compounds, such as 1,3-diaryl-2-thiophenes and 1,3-diaryl-2-imidazolines. In addition, 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% has been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs.
Properties
IUPAC Name |
2-(1-chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF6O2/c11-7(9(12,13)14)8(10(15,16)17)18-5-3-1-2-4-6(5)19-8/h1-4,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPZBTKFTQIMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(C(C(F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile](/img/structure/B6327145.png)


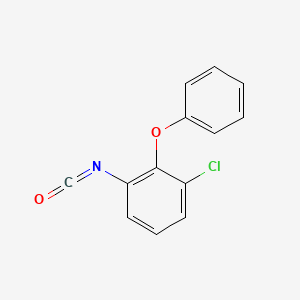
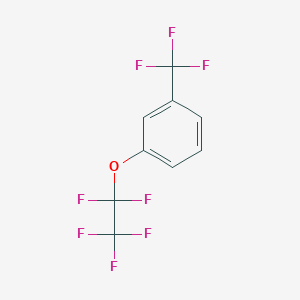
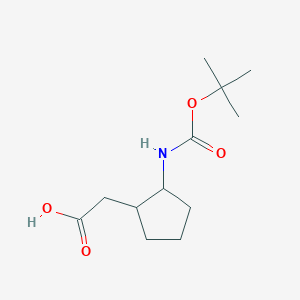
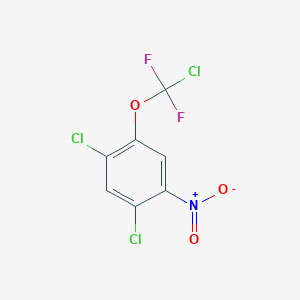

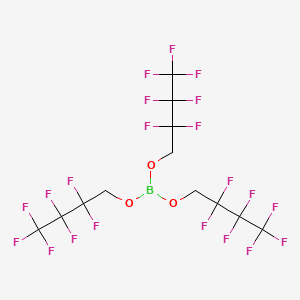
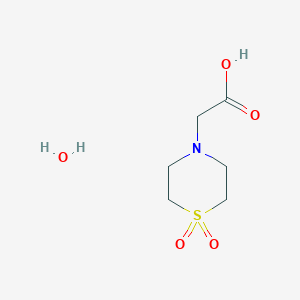
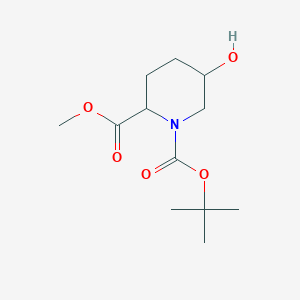
![2-[(N-Dichlorofluoromethylthio]-N-(trifluoromethyl)amino]benzoyl fluoride, 99%](/img/structure/B6327243.png)

